molecular formula C32H26O10 B1150610 (2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one CAS No. 89595-71-1

(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

Cat. No. B1150610
CAS RN: 89595-71-1
M. Wt: 570.5 g/mol
InChI Key:
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Description

This compound is a flavonoid derivative, characterized by its multiple hydroxy and methoxy functional groups attached to a chromen-4-one backbone. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The complexity of this molecule suggests its potential for significant biological activity, warranting further investigation into its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including the formation of chromen-4-one rings through cyclization and the introduction of hydroxy and methoxy groups via selective substitution reactions. For instance, the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions can produce dihydroxy-diene-dione derivatives, highlighting a method for constructing similar molecular frameworks (Nye, Turnbull, & Wikaira, 2013).

Scientific Research Applications

Chemical Structure and Isolation

Research on similar compounds has focused on their chemical structure and isolation from natural sources. For example, the study of enantiomeric neolignans and lignans isolated from Lobelia chinensis, which includes compounds with structural similarities, provides insights into their detailed structural elucidation (Chen et al., 2010).

Antioxidant Activities

Compounds structurally related to (2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one have been studied for their antioxidant properties. For instance, hesperetin Schiff bases, which share some structural features, have been synthesized and evaluated for their antioxidant activity using experimental and theoretical methods (Sykuła et al., 2019).

Conformational Analysis

Research has also been conducted on the conformational aspects of similar compounds. For example, a study on the M/P conformation distributions of 3-O-derivatives of the 1,5-benzothiazepin ring system, a structural relative, provides insights into the conformational preferences of such compounds in solution (Bozzoli et al., 1993).

Anti-inflammatory Activities

Some research has focused on the anti-inflammatory activities of structurally related compounds. A study on a new diarylheptanoid and a diarylheptanoid glycoside isolated from Juglans mandshurica roots demonstrated their inhibitory effects on the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells (Diao et al., 2019).

Synthesis and Applications in Organic Chemistry

Research into the synthesis and applications of related chromenone compounds in organic chemistry has also been reported. For example, studies on the synthesis of crown ethers and their potential applications illustrate the diverse chemical utility of chromenone derivatives (Bulut & Erk, 2001).

Biocatalysis and Biotransformation

The field of biocatalysis and biotransformation has explored the use of microorganisms in synthesizing optically active compounds structurally related to (2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one. This involves the use of specific microorganisms for the reduction of related compounds to yield optically active products (Nishida et al., 1995).

Molecular Docking and Spectroscopy Studies

Molecular docking and spectroscopy studies have been conducted on compounds with structural similarities to assess their potential in inhibiting specific cellular pathways. For instance, the study of hesperetin, a compound with some structural resemblance, involved molecular docking and spectroscopy to analyze its potential as a PI3/AKT inhibitor in lung cancer cells (Govindammal et al., 2019).

properties

IUPAC Name

(2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCICADMSGBCKA-QWWQXMGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904842
Record name Chamaejasmenin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chamaejasmenin B

CAS RN

89595-71-1
Record name Chamaejasmenin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89595-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chamaejasmenin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Reactant of Route 2
(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Reactant of Route 3
(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Reactant of Route 4
(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Reactant of Route 5
(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Reactant of Route 6
(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

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